molecular formula C9H15N3O B141648 N-(2,3-Dimethylimidazol-4-YL)butanamide CAS No. 133694-41-4

N-(2,3-Dimethylimidazol-4-YL)butanamide

Cat. No. B141648
M. Wt: 181.23 g/mol
InChI Key: LYPZTDJDGBOAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dimethylimidazol-4-YL)butanamide, also known as DMIBA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMIBA belongs to the class of imidazole-based compounds and is structurally similar to histamine, a neurotransmitter that plays a crucial role in various physiological processes.

Mechanism Of Action

N-(2,3-Dimethylimidazol-4-YL)butanamide exerts its effects by binding to histamine receptors, specifically the H4 receptor. This binding activates a signaling cascade that ultimately leads to the induction of apoptosis in cancer cells. N-(2,3-Dimethylimidazol-4-YL)butanamide has also been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.

Biochemical And Physiological Effects

N-(2,3-Dimethylimidazol-4-YL)butanamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, N-(2,3-Dimethylimidazol-4-YL)butanamide has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. N-(2,3-Dimethylimidazol-4-YL)butanamide has also been shown to modulate the activity of certain neurotransmitters, suggesting potential applications in the treatment of neurological disorders.

Advantages And Limitations For Lab Experiments

One advantage of N-(2,3-Dimethylimidazol-4-YL)butanamide is its relatively simple synthesis method, making it easily accessible for laboratory experiments. However, N-(2,3-Dimethylimidazol-4-YL)butanamide has limited solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects and toxicity of N-(2,3-Dimethylimidazol-4-YL)butanamide.

Future Directions

Future research on N-(2,3-Dimethylimidazol-4-YL)butanamide should focus on further elucidating its mechanism of action and potential therapeutic applications. Studies should also investigate the potential side effects and toxicity of N-(2,3-Dimethylimidazol-4-YL)butanamide, as well as its pharmacokinetics and pharmacodynamics. Finally, research should explore the potential of N-(2,3-Dimethylimidazol-4-YL)butanamide in combination with other anticancer agents for improved efficacy.

Synthesis Methods

N-(2,3-Dimethylimidazol-4-YL)butanamide can be synthesized using a variety of methods, including the reaction of 2,3-dimethylimidazole with butyric anhydride in the presence of a catalyst. Another method involves the reaction of 2,3-dimethylimidazole with butyric acid and an acylating agent such as acetic anhydride.

Scientific Research Applications

N-(2,3-Dimethylimidazol-4-YL)butanamide has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that N-(2,3-Dimethylimidazol-4-YL)butanamide can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment. N-(2,3-Dimethylimidazol-4-YL)butanamide has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.

properties

CAS RN

133694-41-4

Product Name

N-(2,3-Dimethylimidazol-4-YL)butanamide

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

N-(2,3-dimethylimidazol-4-yl)butanamide

InChI

InChI=1S/C9H15N3O/c1-4-5-9(13)11-8-6-10-7(2)12(8)3/h6H,4-5H2,1-3H3,(H,11,13)

InChI Key

LYPZTDJDGBOAJT-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CN=C(N1C)C

Canonical SMILES

CCCC(=O)NC1=CN=C(N1C)C

Origin of Product

United States

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